molecular formula C14H9Br2Cl3 B1360112 1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene CAS No. 2990-17-2

1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene

Cat. No.: B1360112
CAS No.: 2990-17-2
M. Wt: 443.4 g/mol
InChI Key: YPWDDFGPYBIPBG-UHFFFAOYSA-N
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Description

1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene is a brominated aromatic compound featuring two para-substituted bromophenyl groups connected via a 2,2,2-trichloroethyl bridge. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry for applications such as intermediates in pharmaceuticals, agrochemicals, or materials science. The trichloroethyl group introduces significant electron-withdrawing effects, influencing reactivity in substitution or coupling reactions .

Properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2Cl3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWDDFGPYBIPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058359
Record name Bromo-DDT
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Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2990-17-2
Record name bromo-DDT
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Record name 2,2-Bis(p-bromophenyl)-1,1,1-trichloroethane
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Record name p,p'-Dibromodiphenyl trichloroethane
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Record name Bromo-DDT
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Record name Benzene, 1,1'-(2,2, 2-trichloroethylidene)bis[4-bromo-
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Record name P,P'-DIBROMODIPHENYL TRICHLOROETHANE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Dibromodiphenyl trichloroethane typically involves the reaction of bromobenzene with chloral (trichloroacetaldehyde) in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the bromobenzene reacts with chloral to form the desired product .

Industrial Production Methods: Industrial production of p,p’-Dibromodiphenyl trichloroethane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: p,p’-Dibromodiphenyl trichloroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) Trichloroethyl vs. Trifluoroethyl Groups
  • 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS: 155820-88-5): Replacing chlorine with fluorine reduces electron-withdrawing strength (fluorine’s electronegativity: 3.98 vs. chlorine’s 3.16) but increases steric bulk due to fluorine’s smaller atomic radius. This compound exhibits lower melting and boiling points compared to trichloroethyl analogs, as seen in its liquid state at room temperature .
  • Target Compound : The trichloroethyl group enhances thermal stability (higher melting points) and reactivity in nucleophilic substitutions due to stronger inductive effects .
(b) Bromoethyl vs. Trichloroethyl Derivatives
  • 1-Bromo-4-(1-bromoethyl)benzene : The absence of chlorine atoms reduces electron withdrawal, but dual bromine substituents increase molecular weight (262.91 g/mol) and polarizability. This compound is prone to elimination or β-hydride abstraction in synthetic pathways .
(c) Sulfonyl and Nitro Substituents
  • 1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene (CAS: 75124-91-3): The sulfonyl and nitro groups drastically increase polarity (density: 1.662 g/cm³) and melting point (181–184°C), making it suitable for high-temperature applications. However, these groups reduce solubility in nonpolar solvents compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
Target Compound ~399.3 (estimated) >150 (predicted) >300 (predicted) Br, CCl₃
1-Bromo-4-(2,2,2-trifluoroethyl)benzene 239.03 Not reported ~497 (predicted) Br, CF₃
1-Bromo-4-(1-bromoethyl)benzene 262.91 Oil (liquid) Not reported Br, CH₂Br
1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene 342.17 181–184 496.9 (predicted) Br, SO₂, NO₂

Biological Activity

1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene, also known as p,p’-dibromodiphenyl trichloroethane (CAS No. 2990-17-2), is a synthetic organic compound with significant biological implications. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H9Br2Cl3
  • Molecular Weight : 443.388 g/mol
  • IUPAC Name : this compound
  • InChI Key : YPWDDFGPYBIPBG-UHFFFAOYSA-N

The compound features a complex structure characterized by bromine and trichloroethyl groups, which contribute to its biological activity.

1. Toxicological Effects

Research indicates that compounds containing brominated and chlorinated groups can exhibit significant toxicity. The toxicological profile of similar compounds suggests potential liver toxicity and carcinogenic effects. For instance, studies have shown that exposure to trichlorobenzenes can lead to liver lesions in animal models .

2. Antimicrobial Activity

Some studies have suggested that brominated compounds can possess antimicrobial properties. The presence of halogens in the structure may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes .

3. Endocrine Disruption

The structural similarity of this compound to known endocrine disruptors raises concerns regarding its potential effects on hormonal systems. Compounds with similar structures have been shown to interact with estrogen receptors, potentially leading to reproductive and developmental issues .

Case Study 1: Toxicity Assessment in Rodents

A significant study assessed the long-term effects of exposure to related trichlorobenzenes in rodents. The findings indicated a dose-dependent increase in liver lesions among those exposed to high concentrations over a 104-week period, highlighting the potential carcinogenic nature of these compounds .

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, various brominated compounds were tested against common pathogens. The results indicated that certain derivatives exhibited moderate inhibitory effects on bacterial growth, suggesting potential applications in antimicrobial formulations .

Data Tables

Property Value
Molecular FormulaC14H9Br2Cl3
Molecular Weight443.388 g/mol
IUPAC NameThis compound
Toxicity (LD50 in rats)200 mg/kg (estimated)
Antimicrobial ActivityModerate against S. aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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